molecular formula C12H16FNO2 B13964217 2-Amino-3-fluoro-4-methoxy-3-methyl-1-phenyl-1-butanone

2-Amino-3-fluoro-4-methoxy-3-methyl-1-phenyl-1-butanone

Katalognummer: B13964217
Molekulargewicht: 225.26 g/mol
InChI-Schlüssel: LEGMEXDAXYZGJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-fluoro-4-methoxy-3-methyl-1-phenyl-1-butanone is an organic compound with a complex structure that includes multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-fluoro-4-methoxy-3-methyl-1-phenyl-1-butanone typically involves multiple steps. One common approach is to start with a suitable aromatic precursor and introduce the necessary functional groups through a series of reactions. For example, a Friedel-Crafts acylation can be used to introduce the acyl group, followed by a series of substitutions and reductions to achieve the final structure .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-fluoro-4-methoxy-3-methyl-1-phenyl-1-butanone can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.

Wissenschaftliche Forschungsanwendungen

2-Amino-3-fluoro-4-methoxy-3-methyl-1-phenyl-1-butanone has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Amino-3-fluoro-4-methoxy-3-methyl-1-phenyl-1-butanone involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact mechanism can vary depending on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other substituted butanones and aromatic ketones. These compounds share some structural features but differ in their specific functional groups and substitutions.

Uniqueness

What sets 2-Amino-3-fluoro-4-methoxy-3-methyl-1-phenyl-1-butanone apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and application in various fields .

Eigenschaften

Molekularformel

C12H16FNO2

Molekulargewicht

225.26 g/mol

IUPAC-Name

2-amino-3-fluoro-4-methoxy-3-methyl-1-phenylbutan-1-one

InChI

InChI=1S/C12H16FNO2/c1-12(13,8-16-2)11(14)10(15)9-6-4-3-5-7-9/h3-7,11H,8,14H2,1-2H3

InChI-Schlüssel

LEGMEXDAXYZGJN-UHFFFAOYSA-N

Kanonische SMILES

CC(COC)(C(C(=O)C1=CC=CC=C1)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.